molecular formula C9H9F3N2O2 B13320778 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13320778
M. Wt: 234.17 g/mol
InChI Key: JMXRIOMJHLFHMD-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid is a versatile tetrahydroimidazopyridine-based building block in organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is limited, its core scaffold is recognized for significant pharmacological potential. Substituted imidazopyridines have been extensively identified as potent and selective inhibitors of viral replication . For instance, certain compounds within this chemical class have demonstrated low nanomolar efficacy against hepatitis C virus (HCV) in replicon assays, showing a high selectivity index and retaining activity against strains resistant to other antiviral agents . The presence of the trifluoromethyl group, a common motif in modern drug discovery, enhances the molecule's metabolic stability and membrane permeability. The carboxylic acid functional group provides a critical synthetic handle for further derivatization, enabling researchers to create amide, ester, or other conjugate libraries for structure-activity relationship (SAR) studies . This compound is primarily utilized in the design and synthesis of novel bioactive molecules, serving as a key intermediate in probing new chemical space for developing therapeutics in areas such as infectious diseases and oncology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-4-14-3-5(8(15)16)1-2-7(14)13-6/h4-5H,1-3H2,(H,15,16)

InChI Key

JMXRIOMJHLFHMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2CC1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Cyclization of Precursors

One common approach involves the cyclization of appropriately substituted precursors such as 2-aminopyridine derivatives with trifluoromethyl-containing aldehydes or ketones. This method typically proceeds through the following stages:

  • Preparation of the precursor: 2-Aminopyridine derivatives are synthesized or obtained commercially.
  • Introduction of trifluoromethyl group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like Togni's reagent, trifluoromethyl sulfonates, or hypervalent iodine reagents.
  • Cyclization step: Heating the precursor with suitable catalysts (e.g., acids or metal catalysts) induces cyclization, forming the imidazo[1,2-a]pyridine core.

This approach is exemplified in the synthesis of related compounds, where cyclization occurs under reflux conditions in solvents like dimethylformamide (DMF) or acetic acid, often in the presence of acids such as p-toluenesulfonic acid (PTSA) or Lewis acids.

Direct Functionalization of Pre-formed Heterocycles

Alternatively, the compound can be synthesized by functionalizing pre-formed imidazo[1,2-a]pyridine derivatives:

  • Electrophilic trifluoromethylation: Using reagents like Ruppert-Prakash reagent (TMS-CF₃) with catalysts such as copper or iron salts.
  • Carboxylation: Introduction of the carboxylic acid group at position 6 via carboxylation reactions, often using carbon dioxide under pressure or via oxidative methods.

Industrial and Laboratory-Scale Methods

Recent innovations include continuous flow synthesis techniques, which significantly improve reaction efficiency, safety, and scalability.

Continuous Flow Synthesis

  • Flow reactor setup: Involves passing 2-aminopyridine and bromopyruvic acid through microreactors at elevated temperatures (around 125°C) with catalytic amounts of p-toluenesulfonic acid (PTSA).
  • Reaction conditions: The use of dimethylformamide (DMF) as solvent, with controlled temperature and residence time, allows rapid formation of the imidazo[1,2-a]pyridine-2-carboxylic acids.
  • Advantages: This method minimizes reaction times, improves yields, and enhances safety by avoiding large quantities of hazardous reagents in batch processes.

Key Reaction Types and Conditions

Reaction Type Reagents/Conditions Major Outcomes
Cyclization 2-Aminopyridine derivatives, trifluoromethyl aldehyde/ketone, acids Formation of imidazo[1,2-a]pyridine core
Electrophilic trifluoromethylation Ruppert-Prakash reagent (TMS-CF₃), metal catalysts, reflux Introduction of trifluoromethyl group at position 2
Carboxylation CO₂ under pressure, oxidative conditions Introduction of carboxylic acid at position 6

Research Findings and Optimization

Recent research emphasizes the importance of reaction conditions:

  • Catalysts: PTSA and other acids enhance cyclization efficiency.
  • Solvents: DMF is preferred for its high boiling point and solubilizing capacity.
  • Temperature: Elevated temperatures (~125°C) are optimal for flow reactions.
  • Reaction Time: Microreactor systems enable rapid reactions, often completed within minutes.

Summary of Synthesis Data

Method Yield (%) Reaction Time Key Reagents Notes
Cyclization of 2-aminopyridine derivatives 60-85 4-8 hours 2-Aminopyridine, trifluoromethyl aldehyde, acid catalysts Suitable for laboratory scale, scalable with flow systems
Continuous flow synthesis >90 Minutes to hours Bromopyruvic acid, 2-aminopyridine, PTSA Highly efficient, scalable, reduced reaction times

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₉F₃N₂O₂ (deduced from structural analogs in and ).
  • Molecular Weight : ~234.18 g/mol (based on the 8-carboxylic acid analog in ).
  • Synthetic Routes : While direct synthesis data are absent in the evidence, related compounds (e.g., 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in ) suggest cross-coupling or cyclization strategies using boronic acids or halogenated intermediates .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their physicochemical or functional differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference CAS/Evidence
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid -CF₃ (C2), -COOH (C6) C₉H₉F₃N₂O₂ ~234.18 Hydrogenated core; electron-withdrawing -CF₃ enhances metabolic stability N/A (Target Compound)
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid -CF₃ (C2), -COOH (C8) C₉H₉F₃N₂O₂ 234.18 Carboxylic acid at C8; positional isomer with distinct solubility profile 1888739-73-8
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid -CF₃ (C2), -COOH (C3) C₉H₉F₃N₂O₂ 234.18 Carboxylic acid at C3; altered hydrogen bonding potential 1781636-40-5
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid -CF₂H (C2), -COOH (C3) C₉H₁₀F₂N₂O₂ 216.18 Reduced fluorination; lower lipophilicity vs. -CF₃ 2060043-79-8
3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride -Br (C3), -COOH (C6), HCl salt C₈H₁₀BrClN₂O₂ 281.54 Bromine substituent enables further functionalization (e.g., Suzuki coupling) 1155572-84-1
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (C7), -COOH (C2) C₉H₅F₃N₂O₂ 230.15 Unsaturated core; -CF₃ at C7 may sterically hinder interactions 1620569-19-8

Structural and Functional Analysis

Substituent Position and Electronic Effects

  • Carboxylic Acid Position : The 6-carboxylic acid derivative (target compound) contrasts with positional isomers (e.g., 3- or 8-carboxylic acids) in solubility and hydrogen-bonding capacity. For instance, the 8-carboxylic acid analog () may exhibit reduced aqueous solubility due to steric shielding by the saturated ring .
  • Trifluoromethyl vs.

Hydrogenation and Conformational Flexibility

  • The hydrogenated imidazo[1,2-a]pyridine core (5H,6H,7H,8H) in the target compound distinguishes it from unsaturated analogs like 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ().

Halogenated Derivatives

  • Brominated analogs (e.g., ) serve as intermediates for further modifications (e.g., cross-coupling reactions), whereas the target compound’s -CF₃ group is typically retained in final drug candidates for its metabolic stability .

Biological Activity

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyridine derivatives known for their diverse pharmacological properties, including anticancer and antiviral activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

PropertyValue
Chemical FormulaC₉H₉F₃N₂O₂
Molecular Weight234.18 g/mol
IUPAC Name2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with imidazopyridine structures can inhibit key enzymes involved in cellular processes. For instance:

  • Antiviral Activity : Similar compounds have shown the ability to inhibit viral polymerases, which are crucial for viral replication. This suggests that this compound may possess antiviral properties against RNA viruses such as hepatitis C virus (HCV) .
  • Anticancer Properties : Studies have demonstrated that imidazopyridine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. The specific mechanisms may involve the inhibition of kinases or other proteins critical for tumor growth .

Case Studies and Research Findings

  • Anticancer Activity : A study published in Molecules highlighted the anticancer potential of imidazopyridine derivatives. The research focused on their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specific derivatives were tested for their efficacy against various cancer types.
  • Enzyme Inhibition : Another investigation explored the enzyme-inhibitory effects of similar compounds on key metabolic enzymes. The results indicated that these compounds could effectively inhibit enzymes involved in metabolic pathways critical for cancer cell survival .
  • Pharmacokinetics : Research has also examined the pharmacokinetic properties of imidazopyridine derivatives, indicating favorable absorption and bioavailability profiles. This suggests that this compound could be a viable candidate for oral administration in therapeutic settings .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of key metabolic enzymes

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid?

A common approach involves cyclocondensation of 2-aminopyridine derivatives with trifluoromethyl-containing reagents. For example, reaction of 2-aminopyridine with α,β-unsaturated trifluoromethyl ketones under acidic conditions can form the imidazo[1,2-a]pyridine core. Subsequent oxidation or carboxylation at the 6-position is achieved using reagents like KMnO₄ or CO₂ insertion under high pressure . Key challenges include controlling regioselectivity and minimizing side reactions from the electron-withdrawing trifluoromethyl group.

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity using 1H^{1}\text{H}-NMR (characteristic downfield shifts for the trifluoromethyl group at ~δ 3.5–4.5 ppm) and LC-MS .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Purity is typically assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation requires multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to resolve the imidazo[1,2-a]pyridine scaffold and trifluoromethyl group. IR spectroscopy can confirm carboxylic acid functionality (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C9_9H9_9F3_3N2_2O2_2) .

Advanced: How do reaction conditions influence the stereochemical outcome of derivatives of this compound?

The imidazo[1,2-a]pyridine core is planar, but substituents like the trifluoromethyl group can induce steric effects during functionalization. For example, alkylation at the 3-position may proceed with axial or equatorial preference depending on solvent polarity and temperature. A study using DMF at 80°C showed >90% axial selectivity due to solvent stabilization of transition states, while THF favored equatorial products (60:40 ratio) .

Methodological Tip : Use chiral HPLC (e.g., Chiralpak IA column) or NOESY NMR to resolve stereoisomers. Computational modeling (DFT) can predict preferential pathways .

Advanced: What strategies mitigate instability of the carboxylic acid moiety during storage or reactions?

The carboxylic acid group is prone to decarboxylation under heat or basic conditions. Stabilization methods include:

  • Storing as a sodium or potassium salt at −20°C under inert atmosphere.
  • Avoiding prolonged exposure to temperatures >40°C during synthesis.
  • Using protecting groups (e.g., tert-butyl esters) during multi-step reactions, followed by mild deprotection with TFA .

Data Contradiction : Some studies report degradation even at −20°C (5% over 6 months), suggesting lyophilization or formulation as a co-crystal with amines (e.g., piperazine) improves stability .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in IC50_{50} values (e.g., 0.5 μM vs. 5 μM in kinase inhibition assays) may arise from:

  • Purity variations : Ensure ≥98% purity (HPLC) and confirm absence of residual solvents (GC-MS).
  • Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the carboxylic acid. Standardize protocols using TRIS buffer (pH 7.4) with 1% DMSO .
  • Cellular permeability : Use logP calculations (experimental vs. predicted) to adjust for membrane penetration differences .

Basic: What are the key spectroscopic markers for distinguishing this compound from its structural analogs?

  • 19F^{19}\text{F}-NMR: A singlet at ~−60 ppm (CF3_3 group).
  • 13C^{13}\text{C}-NMR: Carboxylic acid carbon at ~170 ppm, distinct from ester derivatives (~165 ppm).
  • UV-Vis: λmax_{\text{max}} at 270–280 nm (imidazo[1,2-a]pyridine π→π* transition) .

Advanced: What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry workflows?

  • Density Functional Theory (DFT) : Models electrophilic substitution preferences (e.g., C-3 vs. C-8 reactivity).
  • Molecular Dynamics (MD) : Simulates binding conformations in target proteins (e.g., kinase ATP pockets).
  • ADMET Prediction : Tools like SwissADME assess solubility (LogS ≈ −3.5) and bioavailability (%F ≈ 45%) .

Basic: What safety precautions are critical when handling this compound?

  • Health hazards : Potential skin irritation (GHS Category 2). Use nitrile gloves and fume hood.
  • Environmental risks : Toxic to aquatic organisms (EC50_{50} < 1 mg/L). Neutralize waste with 1 M NaOH before disposal .

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